molecular formula C3H5N3O4 B7826947 5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate

5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate

Cat. No.: B7826947
M. Wt: 147.09 g/mol
InChI Key: QFUXPAMLNKWLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound “5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate” is known as 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate. This compound has a molecular formula of C3H3N3O3•H2O and a molecular weight of 147.09. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by manufacturers and researchers.

Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The methods involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives .

Scientific Research Applications

5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid
  • 4,5-Dihydro-1H-[1,2,4]triazole-3-carboxylic acid
  • 1,2,4-Triazole-3-carboxylic acid

Comparison: Compared to similar compounds, 5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate has unique properties due to the presence of the hydrate form. This can influence its solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3.H2O/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUXPAMLNKWLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NN1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=O)NN1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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